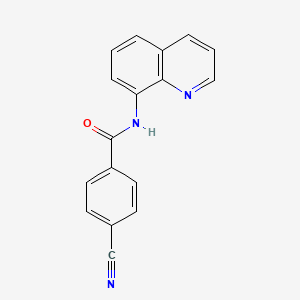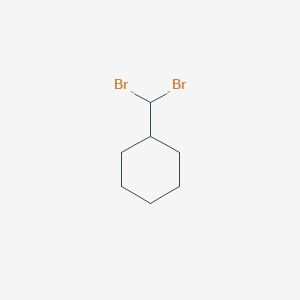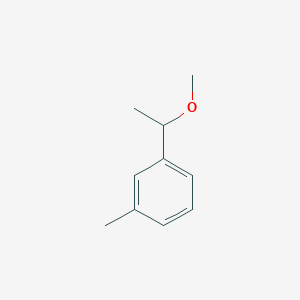
1,2-Bis(tetramethyldisiloxanyl)-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(tetramethyldisiloxanyl)-ethane is an organosilicon compound characterized by the presence of two tetramethyldisiloxanyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tetramethyldisiloxanyl)-ethane typically involves the reaction of ethylene with tetramethyldisiloxane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of tetramethyldisiloxane to ethylene under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(tetramethyldisiloxanyl)-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(tetramethyldisiloxanyl)-ethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,2-Bis(tetramethyldisiloxanyl)-ethane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(trimethylsilyl)ethane: Similar in structure but with trimethylsilyl groups instead of tetramethyldisiloxanyl groups.
1,2-Bis(dimethylsilyl)ethane: Contains dimethylsilyl groups, offering different reactivity and properties.
1,2-Bis(phenylsilyl)ethane: Features phenylsilyl groups, which provide unique electronic and steric effects.
Uniqueness
1,2-Bis(tetramethyldisiloxanyl)-ethane is unique due to the presence of tetramethyldisiloxanyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C10H30O2Si4 |
|---|---|
Molekulargewicht |
294.68 g/mol |
IUPAC-Name |
dimethylsilyloxy-[2-[dimethylsilyloxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h13-14H,9-10H2,1-8H3 |
InChI-Schlüssel |
SIKFOBGBYHBHAK-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH](C)O[Si](C)(C)CC[Si](C)(C)O[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)


![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)

![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)

![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)

![1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B14123175.png)
